3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
Description
The compound 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one features a propan-1-one backbone substituted with a benzyloxy phenyl group and a pyrrolidine ring bearing a 3,4-dihydroisoquinoline moiety.
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3-phenylmethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2/c32-29(14-13-23-9-6-12-28(19-23)33-22-24-7-2-1-3-8-24)31-18-16-27(21-31)30-17-15-25-10-4-5-11-26(25)20-30/h1-12,19,27H,13-18,20-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVJPBPZBWUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one generally involves multi-step organic synthesis. The primary starting materials may include a benzyloxybenzene derivative and a dihydroisoquinoline, which undergoes several intermediate steps including alkylation and cyclization reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: In industrial settings, the production of this compound would typically involve optimized reaction conditions for higher yield and purity. Automation and large-scale reactors are employed to maintain consistent reaction parameters. Continuous monitoring and purification techniques like chromatography or recrystallization ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at the benzyloxyphenyl or dihydroisoquinoline moieties, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanone backbone, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The products from these reactions vary based on the functional groups targeted, but may include alcohols, quinones, and substituted derivatives.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, potentially valuable in pharmaceutical research.
Biology: Investigated for its interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.
Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in polymer science or as a precursor in fine chemical synthesis.
Mechanism of Action
The exact mechanism by which 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to observable biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and similarities with analogous compounds:
Key Observations
Structural Flexibility vs. In contrast, the planar benzofuropyrimidinone () may favor rigid receptor interactions .
Functional Group Impact: The dihydroisoquinoline group in the target compound could improve metabolic stability compared to pyridine () or pyrrole () derivatives . Antimicrobial thiazolidin derivatives () highlight the importance of heterocyclic substituents for bioactivity, suggesting the target’s dihydroisoquinoline may confer unique pharmacological properties .
Synthetic Efficiency :
- The target compound’s synthesis achieves high yields (93% in Step 1), outperforming some analogs (e.g., 48.9% yield in Step 4 of ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
